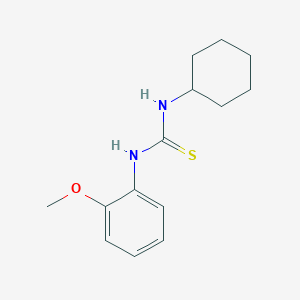
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea, also known as CCT018159, is a small molecule compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea is mainly attributed to its ability to inhibit the activity of CK2. CK2 is a protein kinase that plays a crucial role in cell survival and proliferation. Inhibition of CK2 activity by N-cyclohexyl-N'-(2-methoxyphenyl)thiourea leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N'-(2-methoxyphenyl)thiourea can induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has several advantages for laboratory experiments. It is a small molecule compound that can be easily synthesized in the laboratory. It has also been extensively studied for its anti-cancer properties, making it an attractive candidate for further research. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine the mechanism of action and efficacy of this compound in inhibiting inflammation. Additionally, the development of more soluble derivatives of this compound could improve its potential for therapeutic use.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea involves the reaction of cyclohexylisothiocyanate with 2-methoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes cyclization to form the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields of biomedical research. One of the major areas of interest is its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-10-6-5-9-12(13)16-14(18)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZREAKHQZVIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

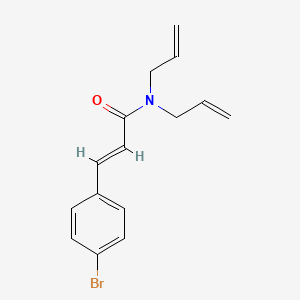


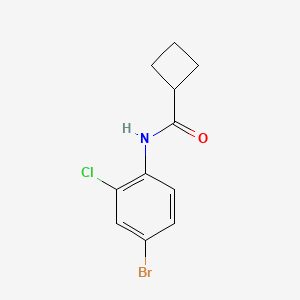
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
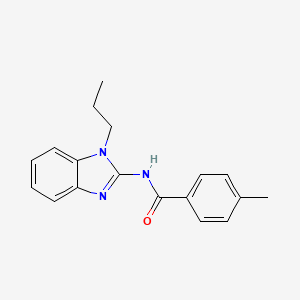
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)

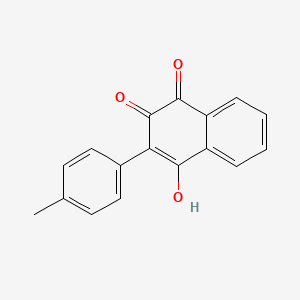
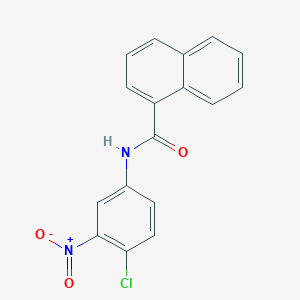

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)